[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine
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Description
“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the empirical formula C15H18N4 . It has been used as a leading compound in the synthesis of hybridizing molecules to enhance its biological activity with other heterocycles .
Synthesis Analysis
The synthesis of this compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which was obtained by a novel method with the reaction of N-phenylpiperazine and 2-chloro-5-nitropyridine . The compound was then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis
The molecular weight of “[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is 254.33 . The characterization of the compounds was completed using FT IR, 1 H-NMR, 13 C-NMR, HRMS spectroscopic methods and elemental analysis technique .Chemical Reactions Analysis
The compound was used in a series of substitution through cyclization and condensation reactions to synthesize thiazolidinone, 1,3,4-oxadiazole, and 1,2,4-triazole . Novel Mannich bases were obtained using oxazole and triazole hetero rings with primer or secondary amine compounds .Physical And Chemical Properties Analysis
“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a solid compound . Its empirical formula is C15H18N4 and it has a molecular weight of 254.33 .Scientific Research Applications
- Role of A1 : A1 is a selective, competitive inhibitor of C1s, a key protease in the CP. It prevents downstream cleavage of complement components C4 and C2, making it an attractive target for therapeutic intervention .
- Applications :
Complement Pathway Inhibition
PET Tracer Development
Anticancer Activity
properties
IUPAC Name |
[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQCDYQQHCGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine |
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